The synthesis of Odalasvir has undergone significant optimization to enhance efficiency and yield. Initially, the synthetic route involved a double Suzuki coupling reaction, which was pivotal in forming key intermediates. Recent developments have improved the process by optimizing reaction conditions and crystallization steps, resulting in a more robust method capable of scaling up to approximately 100 kg batches without compromising quality .
The synthetic pathway includes critical steps such as:
Odalasvir has a complex molecular structure characterized by its large size and specific functional groups that contribute to its activity as an NS5A inhibitor. The molecular formula is , with a molar mass of approximately 1001.286 g/mol. The structural representation includes multiple aromatic rings and heterocycles, which are essential for its interaction with the target protein .
Odalasvir undergoes various chemical reactions during its synthesis, primarily involving cross-coupling methods such as Suzuki coupling. These reactions are crucial for constructing the compound's intricate structure, particularly in forming carbon-carbon bonds between aromatic systems .
The reaction conditions are carefully controlled to ensure high selectivity and yield. The optimization efforts have focused on:
The mechanism of action of Odalasvir involves its binding to the NS5A protein of the hepatitis C virus. By inhibiting this protein, Odalasvir disrupts several stages of the viral life cycle, including replication and assembly. The inhibition leads to a decrease in viral load and enhances the effectiveness of other antiviral agents when used in combination therapies .
The specific binding interactions are characterized by:
Data on melting point, boiling point, or specific heat capacity were not available from the search results.
Odalasvir's primary application lies within the field of antiviral therapeutics, specifically targeting hepatitis C virus infections. It is being evaluated in clinical settings as part of combination therapies aimed at enhancing treatment efficacy against various genotypes of hepatitis C virus. The ongoing research focuses on optimizing dosing regimens and assessing long-term safety profiles .
The discovery of HCV in 1989—a landmark achievement recognized by the 2020 Nobel Prize in Physiology or Medicine—ended decades of uncertainty surrounding "non-A, non-B hepatitis." Early treatments relied on interferon-alpha (IFN-α) and ribavirin, which achieved sustained virologic response (SVR) rates below 50% for genotype 1 infections and caused severe side effects. The development of direct-acting antivirals (DAAs) targeting viral nonstructural proteins revolutionized HCV therapy. First-generation protease inhibitors (telaprevir, boceprevir) improved efficacy but still required IFN co-administration. By 2013, IFN-free regimens emerged, notably sofosbuvir (NS5B inhibitor), which achieved SVR rates >90% and shortened treatment durations. This paved the way for pan-genotypic therapies targeting multiple viral proteins, including NS5A inhibitors like odalasvir [3] [7] [8].
NS5A is a multifunctional viral phosphoprotein essential for HCV replication, assembly, and evasion of host immunity. Though lacking enzymatic activity, it serves as a scaffold for the viral replicase complex. NS5A inhibitors exhibit picomolar potency and broad genotypic coverage, making them cornerstone components of DAA combinations. First-generation NS5A inhibitors (e.g., daclatasvir, ledipasvir) faced limitations due to low barrier to resistance; single amino acid substitutions (e.g., Y93H, L31M) could reduce efficacy. Second-generation agents like odalasvir were engineered to overcome these resistance barriers while maintaining pan-genotypic activity. Their mechanism involves disrupting NS5A dimerization and hyperphosphorylation, thereby inhibiting viral RNA replication and particle assembly [4] [6] [7].
Table 1: Key NS5A Inhibitors in HCV Therapy
Compound | Generation | Genotypic Coverage | Resistance Barrier | Status |
---|---|---|---|---|
Daclatasvir | First | Pan-genotypic | Low | Approved |
Ledipasvir | First | GT1,4,5,6 | Low | Approved |
Velpatasvir | Second | Pan-genotypic | Moderate | Approved |
Odalasvir | Second | Pan-genotypic | High | Discontinued |
Odalasvir (developmental code ACH-3102) was discovered by Achillion Pharmaceuticals as a second-generation NS5A inhibitor. Its dimethylamino-biphenyl core and chiral proline moieties conferred enhanced binding to NS5A Domain I, enabling activity against common resistance variants (e.g., L31M, Y93C) [6] [9].
Key Milestones:
Table 2: Odalasvir Developmental Timeline
Year | Phase | Key Findings | Reference |
---|---|---|---|
2012 | Phase Ib | 3.74 log₁₀ mean viral load reduction after single dose in GT1a patients | [9] |
2014 | Preclinical | EC₅₀ of 0.2–2.8 pM against GT1–GT2 chimeric viruses in cell culture | [4] |
2016 | Phase IIa (OMEGA-3) | 100% SVR12 in Japanese GT1/2 patients (with/without cirrhosis) | [1] |
2016 | Phase IIb (OMEGA-1) | 97–99% SVR12 after 6–8 weeks in non-cirrhotic patients (GT1–6) | [5] |
2017 | Discontinued | Program terminated due to market dynamics | [10] |
Structural and Pharmacological Differentiation
Odalasvir’s structure features a bis-dimethylamino biphenyl core linked to valine carbamate and benzimidazole groups, optimizing interactions with NS5A’s N-terminal amphipathic helix. This design conferred a dissociation half-life >48 hours from NS5A, prolonging intracellular drug retention. Pharmacokinetic studies in healthy subjects showed no clinically significant drug-drug interactions with other DAAs (e.g., simeprevir, AL-335), supporting its role in combination therapy [2] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7